molecular formula C17H17ClN4O4 B5545106 5-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-3-methyl-2,4(1H,3H)-pyrimidinedione

5-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-3-methyl-2,4(1H,3H)-pyrimidinedione

Cat. No. B5545106
M. Wt: 376.8 g/mol
InChI Key: LGVFNKSBVXROIL-UHFFFAOYSA-N
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Description

The compound is part of a broader class of chemicals that exhibit a range of biological activities and possess complex molecular structures, which are of significant interest in medicinal chemistry and pharmaceutical research due to their potential therapeutic benefits.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multi-step chemical processes, including the reaction of bromo-substituted pyrimidinediones with sodium alkoxides and nitropropane, yielding a variety of pyrimido[6, 1-c][1, 4]oxazine derivatives in excellent yields (Kinoshita et al., 1992). This method showcases the versatility and efficiency of synthesizing pyrimidine-based compounds.

Molecular Structure Analysis

Molecular structure determination, including the use of single-crystal X-ray diffraction and density functional theory (DFT), provides insight into the compound's geometry, electron distribution, and intermolecular interactions. For instance, Şahin et al. (2012) demonstrated the structural characterization of a closely related compound through extensive spectral studies and DFT optimization, highlighting the importance of hydrogen bonds and π...π interactions in crystal stabilization (Şahin et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives can lead to a wide variety of structural motifs. The reactivity of such compounds under different conditions can yield novel derivatives with potentially interesting pharmacological properties. For example, the reaction of pyrimidinedione with thiourea and subsequent treatments have been reported to afford new structures, illustrating the compound's versatile chemistry (Kinosita et al., 1986).

Scientific Research Applications

Chemical Reactions and Derivatives

  • Kinoshita et al. (1989) investigated the reactions of various derivatives of 1, 3-oxazine-2, 4(3H)-diones, leading to several reaction products such as pyrimidines and acetoacetamides, demonstrating the compound's potential in chemical synthesis processes (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).

Synthesis of Novel Compounds

  • Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, indicating the utility of pyrimidinedione derivatives in the development of new chemical structures with potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

  • Al-Turkistani et al. (2011) demonstrated the synthesis of novel 5-alkyl-6-substituted uracils and related derivatives with significant antimicrobial activities, highlighting the compound's relevance in developing new antimicrobial agents (Al-Turkistani, Al-Deeb, El‐Brollosy, & El-Emam, 2011).

Antibacterial Properties

Cryptococcus neoformans Growth Inhibition

Novel Heterocyclic Compounds Synthesis

Cerebroprotective Effects

Antimicrobial Activities

  • Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, further emphasizing the role of pyrimidinedione derivatives in antimicrobial research (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Fused Pyran Derivatives Synthesis

  • Singh et al. (1996) conducted research on the synthesis of fused pyran derivatives, showing the compound's utility in organic chemistry and pharmaceutical synthesis (Singh, Singh, & Singh, 1996).

Anticancer Activity

properties

IUPAC Name

5-[2-[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]-2-oxoethyl]-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O4/c1-20-16(25)11(9-19-17(20)26)7-14(23)21-5-6-22(15(24)10-21)13-4-2-3-12(18)8-13/h2-4,8-9H,5-7,10H2,1H3,(H,19,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVFNKSBVXROIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)CC(=O)N2CCN(C(=O)C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-3-methyl-2,4(1H,3H)-pyrimidinedione

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